Ranbezolid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ranbezolid hydrochloride is a small molecule drug that belongs to the oxazolidinone class of antibiotics. It is known for its potent antibacterial activity, particularly against gram-positive bacteria. This compound was initially developed by Sun Pharmaceutical Industries Ltd. and is also known by its synonyms RBX 7644 and RBX-7644 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ranbezolid hydrochloride is synthesized through a series of chemical reactions. The key step involves the reductive alkylation of a known piperazinyl oxazolidinone derivative with 5-nitro-2-furfural in the presence of sodium triacetoxyborohydride (NaBH(OAc)3). This reaction yields the desired product, which is then converted to its hydrochloride salt .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ranbezolid hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitrofuran ring in Ranbezolid can undergo oxidation reactions.
Reduction: The nitro group in the nitrofuran ring can be reduced under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly involving the piperazinyl and oxazolidinone moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while oxidation can lead to the formation of various oxidized products.
Scientific Research Applications
Ranbezolid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of oxazolidinones.
Biology: The compound is studied for its antibacterial properties and its effects on bacterial protein synthesis.
Medicine: this compound is investigated for its potential use in treating bacterial infections, particularly those caused by resistant strains.
Industry: It is used in the development of new antibacterial agents and in the study of drug resistance mechanisms
Mechanism of Action
Ranbezolid hydrochloride exerts its antibacterial effects by inhibiting bacterial protein synthesis. It specifically targets the 50S ribosomal subunit, preventing the formation of the initiation complex for protein synthesis. This inhibition leads to the cessation of bacterial growth and ultimately results in bacterial cell death. The compound also shows additional modes of action, such as inhibition of cell wall and lipid synthesis, and disruption of membrane integrity .
Comparison with Similar Compounds
Ranbezolid hydrochloride is compared with other oxazolidinone antibiotics, such as linezolid. While both compounds share a similar mechanism of action, this compound has shown superior activity against certain bacterial strains due to additional van der Waals and hydrogen bonding interactions made by its nitrofuran moiety . Other similar compounds include:
- Linezolid
- Tedizolid
- Posizolid
These compounds are also oxazolidinones and share similar antibacterial properties, but this compound’s unique structural features contribute to its enhanced activity against specific pathogens .
Properties
CAS No. |
392659-39-1 |
---|---|
Molecular Formula |
C21H25ClFN5O6 |
Molecular Weight |
497.9 g/mol |
IUPAC Name |
N-[[(5S)-3-[3-fluoro-4-[4-[(5-nitrofuran-2-yl)methyl]piperazin-1-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide;hydrochloride |
InChI |
InChI=1S/C21H24FN5O6.ClH/c1-14(28)23-11-17-13-26(21(29)33-17)15-2-4-19(18(22)10-15)25-8-6-24(7-9-25)12-16-3-5-20(32-16)27(30)31;/h2-5,10,17H,6-9,11-13H2,1H3,(H,23,28);1H/t17-;/m0./s1 |
InChI Key |
XYGNKPXLGBABKJ-LMOVPXPDSA-N |
Isomeric SMILES |
CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCN(CC3)CC4=CC=C(O4)[N+](=O)[O-])F.Cl |
Canonical SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCN(CC3)CC4=CC=C(O4)[N+](=O)[O-])F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.